molecular formula C21H27Cl2NO B011134 1-tert-Butyl-3-(p-chloro-alpha-phenylbenzyloxy)pyrrolidine hydrochloride CAS No. 102584-35-0

1-tert-Butyl-3-(p-chloro-alpha-phenylbenzyloxy)pyrrolidine hydrochloride

Cat. No. B011134
M. Wt: 380.3 g/mol
InChI Key: QIQHLABNZUORBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-tert-Butyl-3-(p-chloro-alpha-phenylbenzyloxy)pyrrolidine hydrochloride is a chemical compound with the molecular formula C21H27Cl2NO . It is a specialized compound and is not intended for human or veterinary use.


Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C21H27Cl2NO. This suggests that it contains 21 carbon atoms, 27 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 1 oxygen atom.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 380.3 g/mol. Other physical and chemical properties such as melting point, boiling point, and density are not specified in the search results .

properties

IUPAC Name

1-tert-butyl-3-[(4-chlorophenyl)-phenylmethoxy]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClNO.ClH/c1-21(2,3)23-14-13-19(15-23)24-20(16-7-5-4-6-8-16)17-9-11-18(22)12-10-17;/h4-12,19-20H,13-15H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIQHLABNZUORBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CCC(C1)OC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80907801
Record name 1-tert-Butyl-3-[(4-chlorophenyl)(phenyl)methoxy]pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80907801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-Butyl-3-(p-chloro-alpha-phenylbenzyloxy)pyrrolidine hydrochloride

CAS RN

102584-35-0
Record name Pyrrolidine, 1-tert-butyl-3-(p-chloro-alpha-phenylbenzyloxy)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102584350
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-tert-Butyl-3-[(4-chlorophenyl)(phenyl)methoxy]pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80907801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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